Home > Products > Screening Compounds P134057 > 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide
2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide - 1251552-57-4

2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide

Catalog Number: EVT-2527908
CAS Number: 1251552-57-4
Molecular Formula: C15H14ClN3O2
Molecular Weight: 303.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide

Compound Description: This compound (5 in the study) was synthesized and characterized for its structural features and potential biological activities. [] The study investigated its cytotoxicity against oligodendrocytes (158N and 158JP cell lines) and evaluated its redox profile using various in vitro assays. [] Crystallographic analysis revealed its enantiopure nature, crystallizing in the P21 space group with a chiral layered absolute structure. [] The study found that the crystal structure is primarily stabilized by N-H···O and weaker C-H···O intermolecular contacts, further supported by C-H···π and Se···N interactions. []

(5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methanols

Compound Description: This class of compounds was identified as potent phytoene desaturase (PDS) inhibitors through virtual screening and structure optimization. [] They exhibited broad-spectrum post-emergence herbicidal activity against various weed species, with compound 1b (1-(4-chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one) showing even greater potency than the commercial PDS inhibitor diflufenican. [] Compound 1b demonstrated a comparable binding affinity to PDS as diflufenican in surface plasmon resonance (SPR) assays. [] Further analysis revealed its ability to reduce PDS mRNA expression, leading to phytoene accumulation, increased reactive oxygen species (ROS), and altered ROS-associated enzyme activity in plants. []

N-(4-Chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide

Compound Description: This compound exhibits antiviral activity. [] Its vibrational spectroscopic signatures were characterized using Raman and Fourier transform infrared spectroscopy, comparing experimental results with ab initio calculations based on density functional theory (DFT). [] The study explored its geometric equilibrium, inter- and intramolecular hydrogen bonding, and harmonic vibrational wavenumbers. [] The molecule adopts a non-planar conformation with the phenyl and pyrimidine rings rotated relative to each other. [] The presence of the electronegative chlorine atom and amino pyrimidine groups influences the molecule's geometry and intermolecular interactions. [] NBO analysis confirmed the formation of two strong N–H···N intermolecular hydrogen bonds and weaker C–H···O and N–H···O intramolecular interactions. [] Hirshfeld surface analysis provided insights into the nature and quantitative contributions of intermolecular contacts in crystal packing. [] The red shift observed in the N–H stretching frequency from infrared spectroscopy further supported the presence of N–H···N intermolecular hydrogen bonding. [] Pharmacokinetic studies, including adsorption, distribution, metabolism, excretion, and toxicity, were conducted, and in silico docking simulations demonstrated its inhibitory activity against viruses. []

N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

Compound Description: This compound was studied alongside N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide for its structural characteristics. [] Crystal structure analysis revealed a folded conformation, with the pyrimidine ring inclined to the benzene ring. [] Two independent molecules were observed in the asymmetric unit, each exhibiting different dihedral angles between the ring systems. []

N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide

Compound Description: This compound is a CCKB antagonist. [] Its synthesis involved a multi-step procedure, starting with the coupling of 2-amino-4-methylbenzophenone and diethyl 3-phosphono-2-(methoxyimino)propionic acid. [] Subsequent reactions included intramolecular benzazepinone ring formation, hydrogenation, resolution of the amino lactam intermediate, and attachment of the N-1 and C-3 side chains. []

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

Compound Description: NAPMA is a small molecule that exhibits inhibitory effects on osteoclast differentiation and bone resorption. [] In vitro studies demonstrated its ability to suppress the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner without significant cytotoxicity. [] Mechanistically, NAPMA downregulates the expression of key osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcriptional and protein levels. [] Furthermore, NAPMA effectively reduced bone resorption and actin ring formation, indicating its interference with osteoclast function. [] In vivo experiments using an ovariectomy-induced osteoporosis model further validated NAPMA's protective effects against bone loss, as evidenced by micro-CT and histological analyses. []

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

Compound Description: This compound (CHMFL-KIT-64) acts as a potent, orally available c-KIT kinase inhibitor. [] Developed from the previously identified inhibitor CHMFL-KIT-8140, it demonstrates enhanced bioavailability and effectively targets both wild-type c-KIT and a broad range of drug-resistant mutants. [] CHMFL-KIT-64 exhibits nanomolar potency against c-KIT kinase and the T670I mutant in biochemical assays. [] It also displays remarkable potency against most gain-of-function mutations in the juxtamembrane domain and drug-resistant mutations in the ATP binding pocket (except V654A) and activation loops (except D816V). [] Notably, CHMFL-KIT-64 exhibits favorable pharmacokinetic profiles across various species, including mice, rats, and dogs. [] In vivo studies demonstrated its significant antitumor efficacy in mice models with c-KIT T670I, D820G, and Y823D mutations and c-KIT wild-type patient-derived cells known to be resistant to imatinib. []

2-(4-Phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides

Compound Description: This series of compounds (4a-o) were synthesized and characterized for their antioxidant activity. [] Synthesis involved reacting 4-phenyl-6-p-tolylpyrimidine-2-thiol with various 2-chloro-N-substituted phenylacetamides. [] Antioxidant activity was evaluated using the DPPH radical scavenging method. [] Notably, compounds 4h and 4o showed promising antioxidant capabilities. []

8-Substituted-2-(2-chlorophenyl/3-chlorophenyl)-4-(4-hydroxyphenyl/phenyl)-2,3/2,5-dihydro-1,5-benzothiazepines

Compound Description: Twelve novel compounds with this structure were synthesized and evaluated for their antimicrobial activities. [] The synthesis involved reacting 5-substituted 2-aminobenzenethiols with α,β-unsaturated ketones (3-(2-chlorophenyl)-1-(4-hydroxyphenyl)-2-propenone or 3-(3-chlorophenyl)-1-phenyl-2-propenone) under acidic conditions. [] Depending on the substituents, the reaction yielded either 2,3-dihydro or 2,5-dihydro-1,5-benzothiazepines. [] Antimicrobial activity was assessed against Staphylococcus aureus, Escherichia coli, and Candida albicans, with imipenem, vancomycin, and fluconazole as reference standards. [] Five of the synthesized compounds displayed promising antifungal activity against Candida albicans. []

N-(1-(3-Chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides

Compound Description: A series of these compounds were synthesized using a trifluoroacetic acid (TFA)-catalyzed Dakin-West reaction. [] The reaction utilized p-nitrophenylacetonitrile, m-chlorobenzaldehyde, and various aryl methyl ketones as starting materials. [] The use of TFA as a catalyst in this improved Dakin-West reaction enabled milder reaction conditions, a lower catalyst loading (0.40 mol%), and simplified workup procedures. [] The reaction mechanism proposes the initial TFA-catalyzed conversion of hydroxyacetophenone to the corresponding acetoxyacetophenone, which participates in the subsequent Dakin-West reaction, ultimately yielding the hydroxyl-acetylated target compounds. []

3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides (9a-f)

Compound Description: This series of compounds were synthesized and characterized for their potential biological activities. [] The synthesis involved a multi-step procedure starting from 2-cyanoacetamide. [] The final compounds were evaluated for their antimicrobial activity and subjected to molecular docking studies. []

Carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol-(morpholine/piperidine/4-methyl piperizine-carboxamides (9g-i)

Compound Description: These compounds were synthesized alongside the 3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides (9a-f). [] Their synthesis involved similar starting materials and reactions, with the key difference being the incorporation of morpholine, piperidine, or 4-methylpiperazine rings. [] They were also evaluated for their antimicrobial activity and subjected to molecular docking studies. []

1-(3-Chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol

Compound Description: This compound (8a) was identified as the major urinary metabolite of the hypocholesteremic drug 1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol (1) in rats. [] Compound 8a exhibited a similar hypocholesteremic effect as its parent compound in rats. []

5-Chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide

Compound Description: This compound was synthesized and evaluated for its antimicrobial activity against Candida albicans and various bacterial strains. [] The synthesis involved reacting 5-chloro-1-ethyl-2-methylimidazole-4-sulphonyl chloride with aniline in the presence of a sodium carbonate solution. [] Although it exhibited moderate anticandidal activity compared to the standard drug itraconazole, it did not show significant activity against the tested bacterial strains. []

5-Chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide

Compound Description: This compound was synthesized alongside 5-Chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide and evaluated for its antimicrobial activity. [] Its synthesis was analogous, utilizing 3-chloroaniline instead of aniline. [] It exhibited moderate anticandidal activity but lacked antibacterial properties against the tested strains. []

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

Compound Description: This compound (CHMFL-KIT-8140) acts as a highly potent type II inhibitor of cKIT kinase, including the T670I "gatekeeper" mutant, which is often associated with drug resistance. [] It exhibits significant inhibitory activity against both wild-type cKIT (IC50 = 33 nM) and the T670I mutant (IC50 = 99 nM). [] CHMFL-KIT-8140 demonstrated potent antiproliferative effects against GIST (gastrointestinal stromal tumor) cancer cell lines, specifically GIST-T1 (cKIT wild-type, GI50 = 4 nM) and GIST-5R (cKIT T670I, GI50 = 26 nM), highlighting its potential therapeutic application in GIST treatment. [] It effectively inhibits c-KIT-mediated signaling pathways and induces apoptosis in cellular contexts. [] In vivo studies utilizing a BaF3-TEL-cKIT-T670I isogenic cell xenograft mouse model demonstrated CHMFL-KIT-8140's dose-dependent tumor growth suppression efficacy. []

-[amino]-N-(un/substituted-phenyl)acetamides

Compound Description: This series of compounds (7a-l) were synthesized and assessed for their antibacterial and antifungal activities, along with their hemolytic activity. [] The synthesis involved a multistep process starting from 2,3-dihydro-1,4-benzodioxin-6-amine. [] The final compounds were characterized using IR, 1H-NMR, and EI-MS spectral data. [] Several compounds displayed promising antibacterial and antifungal potential, with compound 7l (2-[amino]-N-(3,5-dimethylphenyl)acetamide) exhibiting notable antimicrobial activity and low hemolytic activity. []

N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Compound Description: This compound was characterized using X-ray crystallography to determine its molecular structure and crystal packing arrangement. [] The study revealed that the central 1,2,4-triazole ring forms dihedral angles with the chloro-substituted benzene ring, the methylsulfanyl-substituted benzene ring, and the phenyl ring. [] Additionally, intermolecular N—H⋯N and weaker C—H⋯O hydrogen bonds were identified, contributing to the formation of molecular sheets within the crystal structure. []

N-[4-(3-Methyl-5-sulfanil-4H-1,2,4-triazol-4-yl)phenyl]acetamide Derivatives

Compound Description: This series of eight 1,2,4-triazole-3-thiol derivatives, including seven novel compounds, were synthesized and characterized using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR (FTIR). [] The structures of compounds 2 and 3 within this series were further confirmed by X-ray diffraction analysis of their single crystals. [] Biological evaluation of these compounds revealed moderate antiproliferative activity against HEp-2 and BxPC-3 cell lines. [] Furthermore, compounds 2 and 7 (2-[(2-hidroxifenil)metiliden]-N-[4-(3-metil-5-sulfanil-4 H-1,2,4-triazol-4-il)fenil]hidrazin-1-carbotioamida) exhibited notable antifungal activity, with a minimum inhibitory concentration (MIC) value of 0.125 μg/mL. [] The antioxidant properties of this compound series were also assessed using the ABTS and DPPH assays, with compound 7 demonstrating the most potent antioxidant capacity. []

3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide Derivatives

Compound Description: This series of compounds was synthesized and evaluated for their anticonvulsant and analgesic activities. [] Compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) displayed higher potency than the reference drug valproic acid in both maximal electroshock (MES) and psychomotor seizure tests. [] The antinociceptive activity of compounds 6 and 19 was further investigated in the formalin model of tonic pain. [] Additionally, the binding affinities of these compounds for voltage-gated sodium and calcium channels, GABAA, and TRPV1 receptors were determined. [] Compound 6 was found to potentially exert its effects by interacting with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. []

N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide

Compound Description: This compound was synthesized and its crystal structure was determined using X-ray diffraction analysis. [] The compound crystallizes in the triclinic space group P1, with two molecules in the unit cell. [] The structure revealed a planar imidazolidine ring and a chair conformation for the cyclohexyl group. [] Intermolecular N—H···O hydrogen bonds between molecules contribute to the formation of a centrosymmetric hydrogen-bonded dimer. []

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide Analogues

Compound Description: This series of compounds, designed as potential M2-29V analogs, were synthesized and characterized. [] The synthesis involved a multistep procedure, starting with a Vilsmeier formylation of methyl pentanimidate with glycine to obtain the key intermediate 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), a significant active metabolite of Losartan. [] Subsequent reactions involved coupling BCFI with a morpholin-3-one derivative and finally with various substituted anilines to yield the target M2-29V analogs. []

N- [4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl- 4H -[1,2,4]triazole-3-ylsulfanyl)-acetamide Derivatives

Compound Description: This series of compounds was synthesized and evaluated for their in vitro antibacterial and antifungal activities. [] The synthesis involved a Claisen-Schmidt condensation reaction between N-(4-acetyl-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-ylsulfanyl) and various aldehydes to introduce structural diversity. [] The structures of the synthesized compounds were confirmed using spectroscopic techniques, including FT-IR, Mass, and 1H-NMR spectroscopy. []

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide

Compound Description: This compound was studied for its structural characteristics using X-ray crystallography. [] The analysis revealed a nearly planar 2,3-dihydro-1H-pyrazole ring and a specific conformation stabilized by an intramolecular C—H⋯O hydrogen bond. [] In the crystal lattice, the molecules form inversion dimers through N—H⋯O hydrogen bonds, further interconnected by C—H⋯O hydrogen bonds to create sheets. []

N‐[2‐[(3‐Chlorophenyl)amino]‐phenyl]‐3‐(difluoromethyl)‐1‐methyl‐1H‐pyrazole‐4‐carboxamide (SCU2028)

Compound Description: SCU2028 is a novel pyrazole-4-carboxamide derivative with promising antifungal activity. [] Its structure was determined using various spectroscopic techniques, including IR, HR-ESI-MS, 1H-NMR, and 13C-NMR, and confirmed by single-crystal X-ray diffraction. [] In vivo studies demonstrated its potent antifungal activity against Rhizoctonia solani. [] Field trials further confirmed its efficacy in controlling rice sheath blight. [] Furthermore, SCU2028 exhibited higher in vitro inhibitory activity than bixafen against the target enzyme succinate dehydrogenase (SDH). [] Molecular docking studies corroborated these findings, revealing a favorable binding orientation of SCU2028 within the active site of SDH. []

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

Compound Description: CHMFL-KIT-8140 is a highly potent type II cKIT kinase inhibitor that demonstrates potent inhibitory activity against both wild-type cKIT and the T670I gatekeeper mutant, which is often associated with drug resistance. [] This compound exhibits strong antiproliferative effects against gastrointestinal stromal tumor (GIST) cancer cell lines, indicating its potential therapeutic application in GIST treatment. [] CHMFL-KIT-8140 effectively inhibits c-KIT-mediated signaling pathways and induces apoptosis in cellular contexts. []

(E)-2-((4-chlorophenyl)(phenyl)methylene)hydrazine-1-carbothioamide

Compound Description: This compound was characterized using X-ray crystallography to determine its molecular structure and crystal packing. [] It crystallizes in the monoclinic space group C2/c, with eight molecules within the unit cell. []

(E)‐2‐(4‐Cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides

Compound Description: This series of compounds was synthesized and evaluated for their positive inotropic activity using isolated rabbit heart preparations. [] Among the synthesized derivatives, compound 5e (N‐(1‐(3‐chlorophenyl)‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)‐2‐(4‐cinnamylpiperazin‐1‐yl)acetamide) exhibited the most potent activity, significantly increasing stroke volume compared to the standard drug milrinone. []

Acefylline-derived 1,2,4-triazole Hybrids with N-phenyl Acetamide Moieties

Compound Description: This series of novel theophylline-7-acetic acid (acefylline)-derived 1,2,4-triazole hybrids containing N-phenyl acetamide moieties (11a–j) were synthesized and assessed for their potential as anticancer agents. [] The compounds were evaluated for their in vitro inhibitory activity against A549 (lung) and MCF-7 (breast) cancer cell lines using the MTT assay. [] Several compounds, notably 11a, 11c, 11d, 11g, and 11h, exhibited significant inhibitory effects on the growth of both cancer cell lines. [] Compound 11g, specifically 2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide, emerged as the most potent compound in the series, displaying the lowest IC50 value (1.25 ± 1.36 μM) against both A549 and MCF-7 cells. []

N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

Compound Description: This compound's structure was characterized using X-ray crystallography. [] It was found to be a heterocyclic 1,3,4-oxadiazole derivative, with a chlorophenyl ring and an acetamide group attached to the core structure. []

2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamide Derivatives

Compound Description: This series of compounds was synthesized starting from 3-fluoro-4-cyanophenol. [] The structures of the synthesized compounds were determined using

Overview

2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide is a complex organic compound that belongs to the class of acetamides. It features a unique combination of functional groups, including a urea linkage and a chlorophenyl group, which contribute to its potential biological activity. This compound is of interest in medicinal chemistry due to its structural characteristics that may influence its pharmacological properties.

Source

The compound is synthesized through various methods, often involving multi-step reactions that incorporate different chemical precursors. Its synthesis and characterization have been documented in several scientific studies and patents, highlighting its potential applications in pharmaceuticals.

Classification

This compound can be classified as an organic compound, specifically an acetamide derivative with potential applications in medicinal chemistry. The presence of the chlorophenyl group and the urea moiety suggests possible interactions with biological targets, making it a candidate for further pharmacological evaluation.

Synthesis Analysis

Methods

The synthesis of 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide typically involves several key steps:

  1. Formation of Urea Linkage: The initial step often includes the reaction of 3-chlorophenyl isocyanate with an appropriate amine to form the urea bond.
  2. Acetamide Formation: This is followed by the introduction of an acetamide group through acylation reactions.

Technical Details

  • Reagents: Commonly used reagents include isocyanates for urea formation and acetic anhydride for acetamide synthesis.
  • Conditions: Reactions are typically carried out under controlled temperatures and in suitable solvents to optimize yield and purity.

For instance, a reported method involves reacting 3-chlorophenyl isocyanate with an amino compound under basic conditions to form the desired urea derivative, followed by acylation with acetic anhydride to yield the final product .

Molecular Structure Analysis

Structure

The molecular structure of 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide can be represented as follows:

  • Molecular Formula: C16H16ClN3O
  • Molecular Weight: Approximately 303.77 g/mol

The structure includes:

  • A central phenyl ring connected to a urea moiety.
  • A chlorophenyl substituent that enhances its lipophilicity.
  • An acetamide functional group that may influence its solubility and biological activity.

Data

Crystallographic studies may provide insights into the three-dimensional arrangement of atoms within the molecule, revealing how substituents interact spatially. Such analyses often use techniques like X-ray crystallography to elucidate precise bond angles and distances .

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions, including:

  1. Oxidation: The methoxy groups can undergo oxidation under strong oxidizing conditions.
  2. Reduction: The urea linkage may be reduced to form amines or alcohols.
  3. Substitution: The chlorophenyl group can engage in nucleophilic substitution reactions.

Technical Details

  • Common Reagents:
    • For oxidation: Potassium permanganate or chromium trioxide.
    • For reduction: Lithium aluminum hydride or sodium borohydride.
    • For substitution: Nucleophiles like amines or thiols under basic conditions.

These reactions allow for the modification of the compound's structure, potentially leading to derivatives with enhanced or altered biological activities .

Mechanism of Action

The mechanism of action for 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors.

Process

In a biological context, it is hypothesized that the compound could modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing metabolic pathways. Experimental studies are necessary to confirm these interactions and define the precise molecular targets involved .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility may vary based on the solvent used; polar solvents generally increase solubility due to hydrogen bonding capabilities.

Chemical Properties

  • Stability: The compound should exhibit stability under standard laboratory conditions but may be sensitive to extreme pH or temperature variations.
  • Reactivity: Reactivity profiles suggest potential for both electrophilic and nucleophilic reactions due to the functional groups present.

Relevant physicochemical data should be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for confirmation of structure and purity .

Applications

2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide holds potential applications in various scientific fields:

  • Medicinal Chemistry: As a candidate for drug development targeting specific diseases due to its unique structural features.
  • Biological Research: Useful in studies exploring enzyme inhibition or receptor modulation.
  • Pharmaceutical Development: May serve as a lead compound for synthesizing analogs with improved pharmacological profiles.

Properties

CAS Number

1251552-57-4

Product Name

2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide

IUPAC Name

2-[4-[(3-chlorophenyl)carbamoylamino]phenyl]acetamide

Molecular Formula

C15H14ClN3O2

Molecular Weight

303.75

InChI

InChI=1S/C15H14ClN3O2/c16-11-2-1-3-13(9-11)19-15(21)18-12-6-4-10(5-7-12)8-14(17)20/h1-7,9H,8H2,(H2,17,20)(H2,18,19,21)

InChI Key

JNJPCLPSLZZNKO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)CC(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.